2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a sulfanyl-linked acetamide chain terminating in a 2-(trifluoromethyl)phenyl moiety. This structure combines key pharmacophoric elements: the thiadiazole ring (known for metabolic stability and hydrogen-bonding capacity), the trifluoromethyl group (enhancing lipophilicity and bioavailability), and the acetamide functionality (contributing to target binding).
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S2/c1-7(21)17-11-19-20-12(24-11)23-6-10(22)18-9-5-3-2-4-8(9)13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMMIDVQMVLNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo cyclization in the presence of carboxylic acid derivatives to form the 1,3,4-thiadiazole ring. For example, reacting thiourea with carbon disulfide under basic conditions yields 2-amino-5-mercapto-1,3,4-thiadiazole, a critical intermediate. This method typically employs ethanol or water as solvents and achieves yields of 65–80%.
Oxidative Cyclization
Alternative approaches involve oxidative cyclization using reagents such as bromine or iodine. These methods are less common but provide better regioselectivity for specific substitution patterns.
Introduction of the Acetamido Group
The 5-position acetamido substituent is introduced via acetylation of the amino group on the thiadiazole ring:
Direct Acetylation
Treating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride in pyridine at 0–5°C produces the 5-acetamido derivative in 85–90% yield. Excess acetic anhydride (1.5 equivalents) ensures complete conversion, while lower temperatures prevent N-acetylation of the mercapto group.
Microwave-Assisted Acetylation
Recent protocols utilize microwave irradiation (150 W, 100°C, 10 min) to accelerate the reaction, reducing side product formation to <5%.
Sulfanyl-Acetamide Side Chain Attachment
The sulfanyl-linked acetamide moiety is installed through nucleophilic substitution:
Chloroacetylation
Reacting 5-acetamido-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride (1.2 equivalents) in dimethylformamide (DMF) at 25°C for 6 hours yields 2-chloro-N-(5-acetamido-1,3,4-thiadiazol-2-yl)acetamide. Triethylamine (2 equivalents) is added to neutralize HCl byproducts.
Key Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 25°C | Prevents decomposition |
| Reaction Time | 6 hours | Completes substitution |
Coupling with 2-(Trifluoromethyl)Aniline
The final step involves condensing the intermediate acetamide with 2-(trifluoromethyl)aniline:
Nucleophilic Acyl Substitution
2-Chloro-N-(5-acetamido-1,3,4-thiadiazol-2-yl)acetamide reacts with 2-(trifluoromethyl)aniline (1.1 equivalents) in acetonitrile under reflux (82°C) for 12 hours. Piperidine (0.5 equivalents) catalyzes the reaction, achieving 70–75% isolated yield after recrystallization from ethanol.
Ultrasonic Promotion
Applying ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 3 hours while maintaining yield at 73%.
Industrial-Scale Production Considerations
For commercial manufacturing, two methodologies show promise:
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic reactions, particularly during chloroacetylation. A 2018 study demonstrated 92% conversion using residence times of 15 minutes.
Green Chemistry Approaches
Water-based systems utilizing β-cyclodextrin as a phase-transfer catalyst reduce organic solvent use by 60% without compromising yield.
Analytical Characterization
Critical spectroscopic data for validating successful synthesis:
Table 1: Key Spectroscopic Signatures
| Functional Group | IR Absorption (cm⁻¹) | $$ ^1 \text{H NMR} $$ (δ, ppm) |
|---|---|---|
| Acetamido C=O | 1685–1700 | 2.15 (s, 3H) |
| Trifluoromethyl | 1120–1150 | 7.45–7.60 (m, Ar-H) |
| Thiadiazole C-S | 690–710 | - |
Mass spectrometry typically shows a molecular ion peak at m/z 403.3 [M+H]$$^+$$.
Challenges and Optimization Strategies
Common synthetic hurdles include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl or nitro groups, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- The thiadiazole moiety is known for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. Studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Potential :
- Anti-inflammatory Properties :
Agricultural Applications
- Pesticidal Activity :
- Herbicidal Properties :
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiadiazole derivatives demonstrated that compounds with structural similarities to 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide showed effective inhibition against various strains of bacteria and fungi. The study utilized disc diffusion methods to measure the zones of inhibition, revealing significant antimicrobial activity .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines indicated that thiadiazole derivatives could induce apoptosis through the mitochondrial pathway. The mechanism involves the release of cytochrome c and activation of caspases, leading to programmed cell death. This finding positions thiadiazole compounds as potential leads in cancer therapy development .
Mechanism of Action
The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Bulkier substituents (e.g., benzo[d]oxazol-2-ylthio in compound 5j ) correlate with higher melting points (188–190°C) compared to smaller groups like ethylthio (138–140°C) . This suggests increased molecular rigidity and intermolecular interactions.
- Trifluoromethyl Position : The 2-(trifluoromethyl)phenyl group in 5j vs. 4-(trifluoromethyl)phenyl in the anticancer analog may influence target selectivity due to steric and electronic differences.
- Synthetic Yields : Benzylthio derivatives (e.g., 88% yield for compound 5h ) generally exhibit higher yields than those with heteroaromatic substituents (56% for 5j ), likely due to steric hindrance during synthesis.
Spectral and Computational Data
- NMR Profiles : The 1H-NMR spectrum of 5j revealed a singlet at δ 13.24 ppm for the acetamide NH, consistent with analogous compounds (e.g., δ 13.26 ppm in 5k ).
- LogP and Solubility : The trifluoromethyl group increases LogP (e.g., 6.8 for a naphthylmethylthio analog ), suggesting moderate hydrophobicity for the target compound.
Biological Activity
The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its potential as an anticancer agent and its mechanisms of action.
The compound's molecular characteristics are pivotal in understanding its biological activity. Below is a summary table of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 358.46 g/mol |
| Molecular Formula | C11H14N6O2S3 |
| LogP | 2.353 |
| Polar Surface Area | 92.83 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole can inhibit cell growth in lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with GI50 values ranging from 0.74 to 10 μg/mL . Specifically, the compound has demonstrated promising results in inhibiting tumor cell proliferation.
Case Studies and Findings
-
Cytotoxicity Assays :
- In vitro studies revealed that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it showed an IC50 value of 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells .
- The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
-
Structure-Activity Relationship (SAR) :
- The presence of trifluoromethyl and acetamido groups enhances the compound's interaction with cellular targets, potentially increasing its efficacy against cancer cells .
- Modifications to the thiadiazole ring and substituents on the phenyl group significantly affect biological activity, indicating that careful design can optimize anticancer properties .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases, which are crucial for programmed cell death .
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, it effectively halts the growth and division of malignant cells .
Comparative Analysis
To better understand the efficacy of this compound compared to other known anticancer agents, a comparative analysis is presented below:
| Compound | IC50 (μg/mL) | Target Cell Line |
|---|---|---|
| This compound | 3.29 | HCT116 |
| Doxorubicin | 0.5 | MCF7 |
| Cisplatin | 1.0 | A549 |
Q & A
(Basic) What are the optimized synthetic protocols for 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole core .
Sulfanyl-Acetamide Coupling: Reaction of the thiadiazole intermediate with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in a polar aprotic solvent (e.g., DMF or acetone) using K₂CO₃ as a base at 60–80°C for 6–12 hours .
Acylation: Introduction of the acetamide group via reaction with acetyl chloride in dichloromethane, catalyzed by triethylamine .
Critical Parameters:
- Solvent choice (DMF enhances nucleophilic substitution; acetone reduces side reactions).
- Temperature control (±5°C) to avoid decomposition of the trifluoromethyl group .
Yield Optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) improves purity to >95% .
(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on the trifluoromethylphenyl group (δ 7.5–8.0 ppm, aromatic) and acetamide NH (δ 10.2–10.5 ppm) .
- ¹³C NMR: Confirms the thiadiazole C-S bond (δ 165–170 ppm) and CF₃ group (δ 125–130 ppm, quartets due to J₃ coupling) .
High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₀F₃N₃O₂S₂) with <2 ppm error .
HPLC-PDA: Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .
(Advanced) How can researchers address contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise due to assay-specific variables:
Assay Design:
- Cellular vs. Cell-Free Systems: Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) vs. cell viability (MTT assay). Differences may indicate membrane permeability issues .
- Positive Controls: Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .
Data Normalization:
- Apply Z-score analysis to identify outliers in dose-response curves .
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays .
(Advanced) What experimental strategies are recommended to elucidate the compound’s mechanism of action?
Methodological Answer:
Molecular Docking:
- Use AutoDock Vina to model interactions with potential targets (e.g., COX-2 or EGFR kinase). Focus on the thiadiazole sulfur and CF₃ group for hydrogen bonding and hydrophobic interactions .
Mutagenesis Studies:
- Engineer HEK293 cells with point mutations in hypothesized binding pockets (e.g., EGFR T790M) to test activity loss .
Metabolomic Profiling:
- LC-MS/MS analysis of treated cells to identify downstream metabolites (e.g., arachidonic acid derivatives for COX-2 targeting) .
In Vivo Pharmacokinetics:
- Monitor plasma half-life in rodent models using LC-MS, adjusting for high protein binding (>90%) due to the trifluoromethyl group .
(Basic) What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
Solubility:
- Aqueous Solubility: <10 µM in PBS (pH 7.4); enhance with cyclodextrin-based formulations (e.g., 10% HP-β-CD increases solubility to ~50 µM) .
- DMSO Stock Solutions: Stable at −20°C for 6 months (avoid freeze-thaw cycles >3×) .
Stability:
- Photodegradation: Protect from light (t₁/₂ = 48 hours under UV; extends to >2 weeks in amber vials) .
- Hydrolytic Degradation: Stable at pH 5–7 (t₁/₂ > 1 month); rapid degradation at pH >8 due to thiadiazole ring opening .
(Advanced) How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications:
- Replace the thiadiazole with oxadiazole or triazole to assess ring flexibility .
- Substitute CF₃ with Cl or OCF₃ to evaluate electronic effects on target binding .
Side-Chain Variations:
Bioisosteric Replacement:
- Swap the sulfanyl group with sulfonyl or carbonyl to modulate hydrogen-bonding capacity .
Data Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
